DL-Phenylethanolamine-d8
Description
Properties
Molecular Formula |
C₈H₃D₈NO |
|---|---|
Molecular Weight |
145.23 |
Synonyms |
α-(Aminomethyl)benzenemethanol-d8; α-(Aminomethyl)benzyl Alcohol-d8; Bisnorephedrine-d8; (RS)-2-Amino-1-phenylethanol-d8; (±)-1-Phenylethanolamine-d8; (±)-2-Amino-1-phenylethanol-d8; (±)-Phenylethanolamine-d8; (±)-α-Phenylglycinol-d8; β-Hydroxyphen |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Dl Phenylethanolamine D8
Regioselective Deuterium (B1214612) Incorporation Approaches for Phenylethanolamine Scaffolds
Regioselective deuteration, the precise placement of deuterium atoms at specific positions within a molecule, is paramount in the synthesis of isotopically labeled compounds like DL-Phenylethanolamine-d8. One common strategy involves the use of deuterated reagents in established synthetic routes for phenylethanolamines. For instance, the reduction of a suitable precursor, such as a deuterated benzoyl cyanide derivative, can yield the desired deuterated phenylethanolamine. wikipedia.org
Another approach is the catalytic H-D exchange reaction, where hydrogen atoms on the phenylethanolamine scaffold are replaced with deuterium. This can be achieved using heavy water (D₂O) as the deuterium source in the presence of a suitable catalyst. tn-sanso.co.jp The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity and deuterium incorporation levels. For example, specific catalysts can promote deuteration at the aromatic ring or the ethylamine (B1201723) side chain. A publication by Simmons et al. describes the regioselective synthesis of deuterium-labeled 6-hydroxydopamines, a related class of compounds, highlighting the feasibility of such targeted deuteration. googleapis.com
Furthermore, the synthesis of selectively deuterated L-glutamate semialdehyde derivatives for mechanistic studies has been achieved through asymmetric deuteration of didehydro-amino acid precursors, demonstrating a method for stereoselective and regioselective deuterium incorporation. nih.gov This highlights the potential for enzymatic or chemo-enzymatic strategies to achieve high selectivity in deuteration.
Evaluation of Catalytic and Stoichiometric Deuteration Routes for this compound Synthesis
Both catalytic and stoichiometric methods are employed for the synthesis of deuterated compounds. Catalytic methods, such as palladium-catalyzed deuteration of aryl halides with deuterium oxide, offer the advantage of high functional group tolerance, which is beneficial for late-stage deuteration of complex molecules. nih.gov These methods often utilize a catalytic amount of a transition metal and a deuterium source like D₂O, which is cost-effective. nih.gov Catalytic transfer deuteration is another emerging technique that avoids the use of D₂ gas and offers new avenues for selective deuterium incorporation. marquette.edu
Stoichiometric deuteration, on the other hand, involves the use of a molar equivalent or excess of a deuterated reagent. An example is the reduction of a carbonyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄). nih.gov While often providing high levels of deuterium incorporation, these methods may lack the functional group tolerance of catalytic routes. The preparation of stoichiometric organometallic reagents, such as organolithium or Grignard reagents, followed by quenching with D₂O, is another traditional stoichiometric approach, though it can be complicated by side reactions with various functional groups. nih.gov
| Deuteration Route | Advantages | Disadvantages |
|---|---|---|
| Catalytic | High functional group tolerance, cost-effective (uses D₂O), suitable for late-stage deuteration. nih.gov | May require optimization of catalyst and reaction conditions. |
| Stoichiometric | Often high levels of deuterium incorporation. | Can lack functional group tolerance, may involve expensive deuterated reagents. nih.gov |
Precursor Selection and Reaction Pathway Optimization for Efficient this compound Synthesis
The efficient synthesis of this compound hinges on the careful selection of precursors and the optimization of the reaction pathway. A common synthetic route to phenylethanolamine involves the reduction of 2-nitro-1-phenylethanol (B99664) or benzoyl cyanide. wikipedia.org For the d8 isotopologue, deuterated versions of these precursors would be required. For example, a deuterated benzoyl cyanide could be reduced using a standard reducing agent, or a non-deuterated precursor could be reduced with a deuterated reducing agent.
Reaction optimization is a critical step to maximize yield and isotopic purity. This can involve screening different solvents, catalysts, temperatures, and reaction times. whiterose.ac.uk Design of Experiments (DoE) is a statistical approach that can be systematically used to identify the optimal reaction conditions. whiterose.ac.uk For instance, in the context of synthesizing phenylethanolamine beta-receptor agonists, the molar ratio of reactants and reaction temperature were key parameters to be optimized. google.com
Flow synthesis methods are also being developed for the production of deuterated aromatic compounds. tn-sanso.co.jp These methods can offer advantages over traditional batch processes, including improved heat and mass transfer, reduced reaction times, and the potential for automation. tn-sanso.co.jp The use of microwave technology in conjunction with flow reactors has been shown to be a highly efficient system for the synthesis of deuterated aromatic compounds. tn-sanso.co.jp
Advanced Purification and Isotopic Enrichment Verification Techniques for Deuterated Phenylethanolamine Analogs
Following synthesis, the purification of this compound is essential to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Common purification techniques include distillation, chromatography (e.g., flash column chromatography), and recrystallization. nih.govgoogle.com For instance, distillation can be an effective method for separating D₂O from impurities before recycling. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. ¹H NMR can be used to determine the degree of deuteration at specific sites by observing the disappearance or reduction of proton signals. nih.gov ²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of their incorporation and location within the molecule. nih.gov The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its purity and isotopic integrity. ansto.gov.au
| Analytical Technique | Information Provided |
|---|---|
| Mass Spectrometry (MS) | Overall deuteration level, isotopic distribution. ansto.gov.au |
| ¹H NMR Spectroscopy | Site-specific deuteration levels (by signal reduction). nih.gov |
| ²H NMR Spectroscopy | Direct detection and localization of deuterium. nih.gov |
| HPLC | Purity assessment and separation from impurities. ansto.gov.au |
Advanced Analytical and Spectroscopic Characterization of Dl Phenylethanolamine D8
High-Resolution Mass Spectrometric Approaches for Isotopic Purity and Fragmentation Analysis of DL-Phenylethanolamine-d8
High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed characterization of isotopically labeled compounds like this compound. It provides a high degree of mass accuracy, enabling the precise determination of isotopic enrichment and the elucidation of fragmentation pathways. almacgroup.comalmacgroup.com This technique is crucial for verifying the successful incorporation of deuterium (B1214612) atoms and for quantifying the isotopic purity of the synthesized compound. nih.govresearchgate.net
The primary goal in analyzing this compound by HRMS is to determine its isotopic distribution. This involves separating and quantifying the different isotopologues (molecules that differ only in their isotopic composition). nih.gov Advances in technologies like Time-of-Flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, allowing for more accurate quantification. almacgroup.comresearchgate.net The process typically involves dissolving the sample in a suitable solvent and analyzing it using an optimized method, such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC/MS). almacgroup.com By extracting the ion chromatograms for each resolved isotope and integrating the peak areas, a quantitative measure of the isotopic composition can be achieved. almacgroup.com It is also important to account for the natural isotopic abundance of other elements within the molecule, such as ¹³C, to accurately calculate the enrichment of the deuterium label. researchgate.net
Furthermore, tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments provide valuable information about the fragmentation patterns of this compound. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting product ions, it is possible to confirm the position of the deuterium labels within the molecule. This is because the mass-to-charge ratio (m/z) of the fragments will differ depending on whether they retain the deuterium atoms. This fragmentation analysis, combined with the high mass accuracy of the measurements, provides unambiguous confirmation of the compound's structure and isotopic labeling pattern. The use of electrospray ionization (ESI) with HRMS offers a rapid, highly sensitive, and low-sample-consumption method for these analyses. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Stereochemical Assignment in this compound
Deuterium NMR (²H NMR) for Direct Observation of Deuterium Incorporation
Deuterium NMR (²H NMR) spectroscopy is a direct method for observing the deuterium nuclei within a molecule, making it an invaluable tool for verifying the success and extent of deuteration in this compound. nih.govsigmaaldrich.com In a ²H NMR spectrum, only the deuterium atoms produce a signal, resulting in a clean spectrum where each peak corresponds to a specific deuterated position in the molecule. sigmaaldrich.com
The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the assignment of signals to specific functional groups. The integration of the peaks in a ²H NMR spectrum can be used to determine the relative deuteration levels at different sites within the molecule. sigmaaldrich.com This technique is particularly advantageous for highly deuterated compounds where the corresponding proton signals in ¹H NMR would be very weak. sigmaaldrich.com Although ²H NMR experiments may require longer acquisition times to achieve a good signal-to-noise ratio due to the lower magnetogyric ratio of deuterium, they provide unambiguous evidence of deuterium incorporation and its location. sigmaaldrich.com
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Structural Elucidation and Impurity Profiling in Deuterated Solvents
In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of its non-deuterated counterpart, confirms the positions of deuterium labeling. The remaining proton signals can be used to verify the integrity of the non-deuterated parts of the molecule. The splitting patterns of the signals (e.g., singlets, doublets, triplets) provide information about the number of neighboring protons, which can further aid in structural confirmation. libretexts.orgsavemyexams.com
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). libretexts.org In proton-decoupled ¹³C NMR spectra, each carbon signal typically appears as a singlet, simplifying the spectrum and allowing for easy identification of all carbon environments. libretexts.org The comparison of the ¹³C NMR spectrum of this compound with that of the unlabeled compound can reveal isotopic shifts, providing further confirmation of deuteration at specific sites. Both ¹H and ¹³C NMR are also highly effective for detecting and quantifying any proton-containing impurities in the sample.
Chromatographic Methodologies (e.g., LC-MS/MS, GC-MS) for Analytical Application and Detection of this compound
Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely used for the sensitive and selective detection and quantification of compounds like this compound in various matrices. nih.govnih.gov These methods are particularly valuable in analytical applications where this compound is used as an internal standard for the quantification of its non-deuterated analogue.
LC-MS/MS is a powerful and versatile technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govresearchgate.net In a typical LC-MS/MS method for analyzing phenylethanolamine and its deuterated isotopologue, a specific chromatographic column and mobile phase are chosen to achieve good separation from other components in the sample. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interferences from the sample matrix. nih.gov For this compound, the precursor and product ions will have higher masses corresponding to the number of deuterium atoms, allowing it to be distinguished from the endogenous, non-labeled compound.
GC-MS is another robust technique that can be employed for the analysis of this compound, often after a derivatization step to improve its volatility and chromatographic properties. nih.gov Similar to LC-MS/MS, GC-MS provides excellent separation and sensitive detection. The fragmentation patterns observed in the mass spectrum after electron ionization can be used to confirm the identity of the compound and the presence of the deuterium labels.
The use of deuterated internal standards like this compound is crucial for accurate quantification in complex biological samples. The internal standard, which is added to the sample at a known concentration, behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus compensating for any sample loss or matrix effects. researchgate.net The ratio of the signal from the analyte to the signal from the deuterated internal standard is used to construct a calibration curve and determine the concentration of the analyte in the sample. nih.govresearchgate.net
Applications of Dl Phenylethanolamine D8 in Quantitative Bioanalytical Chemistry
Development and Validation of Isotope Dilution Mass Spectrometry Methods Utilizing DL-Phenylethanolamine-d8 as an Internal Standard
The development of robust and reliable analytical methods is paramount for the accurate measurement of endogenous compounds and xenobiotics in biological samples. Isotope dilution mass spectrometry (IDMS) is a gold-standard technique for quantitative analysis, and the use of a stable isotope-labeled internal standard, such as this compound, is fundamental to this approach.
The core principle of IDMS lies in the addition of a known amount of the isotopically labeled standard to the sample at the earliest stage of the analytical workflow. This "spiked" sample is then subjected to extraction, purification, and chromatographic separation before detection by mass spectrometry. Because the deuterated internal standard (this compound) and the endogenous analyte (phenylethanolamine) exhibit nearly identical chemical and physical properties, any loss of analyte during the sample preparation process is mirrored by a proportional loss of the internal standard. Similarly, any variations in the ionization efficiency within the mass spectrometer's source affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved.
Method validation is a critical component of this process, ensuring that the analytical method is fit for its intended purpose. This involves a series of experiments to assess parameters such as specificity, linearity, accuracy, precision, and sensitivity. For instance, in the development of a method to quantify biogenic amines in human plasma and urine, this compound would be used as the internal standard for phenylethanolamine. The validation would involve demonstrating that the method can accurately measure phenylethanolamine concentrations across a defined range in the presence of other matrix components.
Assessment of Matrix Effects and Interferences in Complex Biological Samples for this compound Quantification
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, containing a multitude of endogenous and exogenous compounds that can interfere with the analysis. These interferences, collectively known as matrix effects, can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. Since this compound co-elutes with the native phenylethanolamine during chromatographic separation and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant. This effectively normalizes the measurement and mitigates the impact of matrix effects.
Assessment of matrix effects is a crucial part of method validation. This is typically evaluated by comparing the response of an analyte in a neat solution to its response in a post-extraction spiked biological sample. The matrix factor (MF) is calculated, and if the MF is close to 1, it indicates minimal matrix effect. The use of this compound helps to ensure that the internal standard-normalized matrix factor is consistently close to 1, demonstrating the robustness of the method against interferences from the biological matrix.
Precision, Accuracy, and Robustness Assessment of Analytical Methods Employing this compound
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Accuracy refers to the closeness of the mean of a set of results to the true value.
In methods employing this compound as an internal standard, precision and accuracy are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day precision and accuracy) and within the same day (intra-day precision and accuracy). The use of the internal standard significantly improves both the precision and accuracy of the measurements by correcting for variability in sample preparation and instrument response.
Mechanistic and Tracer Applications of Dl Phenylethanolamine D8 in Biochemical Research
Elucidation of Enzymatic Reaction Mechanisms via Kinetic Isotope Effects with Deuterated Substrates
The substitution of atoms with their heavier isotopes can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises primarily from the difference in zero-point vibrational energies between the isotopically substituted molecules. wikipedia.org The study of KIEs is a powerful tool for elucidating enzymatic reaction mechanisms, providing insights into transition state structures and rate-limiting steps. nih.govdaneshyari.comwikipedia-on-ipfs.org DL-Phenylethanolamine-d8, with its deuterium-labeled backbone, serves as a valuable probe in such investigations, particularly in reactions involving enzymes that metabolize phenylethanolamines.
Primary and Secondary Kinetic Isotope Effect Studies using this compound
Primary kinetic isotope effects are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. nih.gov For this compound, a primary KIE would be expected in enzymatic reactions where a carbon-deuterium bond is cleaved during the rate-limiting step. The magnitude of the primary deuterium (B1214612) KIE (kH/kD) is typically between 6 and 10, indicating that the reaction is significantly slower with the deuterated substrate. wikipedia.org
Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with values for deuterium substitution typically ranging from 0.7 to 1.5. wikipedia.orgnih.gov Secondary KIEs can provide valuable information about changes in hybridization or the steric environment at the labeled position during the transition state. An inverse secondary KIE (kH/kD < 1) suggests a stiffening of the bonds to the isotope in the transition state, often associated with a change from sp3 to sp2 hybridization, while a normal secondary KIE (kH/kD > 1) indicates a loosening of these bonds. wikipedia.org
In the context of enzymes that act on phenylethanolamines, such as phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine (B1679862) to epinephrine (B1671497), KIE studies using isotopically labeled substrates have been instrumental in defining the reaction mechanism. nih.govnih.govwikipedia.org While direct KIE data for this compound with many enzymes are not extensively published in readily available literature, studies on the closely related PNMT reaction using isotopically labeled S-adenosyl-L-methionine (SAM) provide a clear example of how KIEs are applied. In these studies, primary and secondary KIEs were measured to probe the transition state of the methyl transfer reaction. nih.gov
To illustrate the application of KIEs in a relevant enzymatic system, the following interactive table presents intrinsic KIE data for the human phenylethanolamine N-methyltransferase (hPNMT) reaction using isotopically labeled SAM. This data, while not directly from this compound, exemplifies the types of measurements and their mechanistic interpretations that would be sought in studies involving the deuterated compound.
| Isotopically Labeled Position in SAM | Type of KIE | Intrinsic KIE Value (k_light / k_heavy) | Mechanistic Interpretation |
|---|---|---|---|
| methyl-14C | Primary | 1.116 ± 0.005 | Indicates that the methyl transfer from SAM is the rate-limiting step in the reaction, consistent with an SN2 mechanism. nih.gov |
| methyl-3H | Secondary | 0.796 ± 0.006 | An inverse KIE suggests increased force constants on the C-H bonds of the methyl group in the transition state. nih.gov |
| 5'-3H | Secondary | 1.047 ± 0.006 | A small normal KIE suggests a slight loosening of the C-H bonds at this position in the transition state. nih.gov |
| 5'-14C | Secondary | 0.996 ± 0.009 | A KIE close to unity indicates minimal change in the bonding environment at this position during the rate-limiting step. nih.gov |
Computational Modeling of Transition States in Reactions Involving Deuterated Phenylethanolamines
Computational chemistry, particularly quantum chemical methods like density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM), plays a crucial role in complementing experimental KIE studies. nih.govnih.govaps.org These methods allow for the theoretical modeling of reaction pathways and the calculation of transition state structures and energies. daneshyari.comrsc.org By comparing computationally predicted KIEs with experimentally determined values, researchers can validate and refine their models of the enzymatic transition state. nih.gov
For reactions involving deuterated phenylethanolamines, computational models can be used to predict the geometric and electronic properties of the transition state. For instance, in the PNMT-catalyzed reaction, DFT calculations have been used to model the SN2 transition state of the methyl transfer from SAM to norepinephrine. nih.govnih.gov These models provide detailed information on bond lengths and angles of the reacting atoms in the transition state. amazonaws.com The agreement between the calculated and experimental KIEs lends strong support to the proposed mechanism. nih.gov
The general workflow for such a computational study would involve:
Building a model of the enzyme's active site with the substrate (e.g., this compound) and any cofactors.
Using quantum chemical methods to locate the transition state structure for the reaction of interest.
Calculating the vibrational frequencies for the ground state and transition state for both the deuterated and non-deuterated substrates.
Using the calculated vibrational frequencies to predict the primary and secondary KIEs.
Comparing the predicted KIEs with experimental data to validate the computational model and the proposed reaction mechanism.
Tracing Metabolic Fates and Turnover Rates of Phenylethanolamines in In Vitro Systems and Pre-clinical Models
Stable isotope-labeled compounds like this compound are invaluable tools for tracing the metabolic fate and determining the turnover rates of molecules in biological systems. nih.govmdpi.com By introducing a "heavy" labeled compound, researchers can distinguish it and its metabolites from the endogenous, unlabeled pool using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
Application of this compound in Stable Isotope Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia-on-ipfs.orgwikipedia.orgcreative-proteomics.com Stable isotope-assisted MFA involves introducing a labeled substrate, such as this compound, into a cellular system or organism and monitoring the incorporation of the isotopic label into downstream metabolites over time. creative-proteomics.comresearchgate.net This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes. nih.gov
The use of deuterated tracers in MFA can provide unique insights into metabolic pathways. For example, deuterium labeling can be used to trace the flow of hydrogen atoms and to probe redox reactions. researchgate.net In the context of phenylethanolamine metabolism, this compound could be administered to cell cultures or preclinical models to trace its conversion into various metabolites. By measuring the isotopic enrichment in these metabolites, it would be possible to quantify the flux through different metabolic pathways.
The following interactive table illustrates a hypothetical example of how data from a stable isotope flux analysis experiment using this compound might be presented to show the relative flux through different metabolic pathways.
| Metabolic Pathway | Key Metabolite Measured | Isotopic Enrichment (M+8) | Calculated Relative Flux (%) | Interpretation |
|---|---|---|---|---|
| N-methylation | N-methyl-phenylethanolamine-d8 | High | 60 | The primary metabolic route for phenylethanolamine in this model system. |
| Oxidative deamination | Phenylacetic acid-d7 | Moderate | 30 | A significant pathway for the degradation of phenylethanolamine. |
| Hydroxylation | Octopamine-d8 | Low | 10 | A minor metabolic pathway under these experimental conditions. |
Investigation of Precursor-Product Relationships in Biosynthetic Pathways Utilizing Isotopic Labeling
Isotopically labeled compounds are essential for establishing precursor-product relationships in biosynthetic pathways. nih.gov By administering a labeled precursor and identifying the labeled products, researchers can definitively map out the steps of a metabolic pathway. smpdb.caresearchgate.net this compound can be used as a tracer to investigate its role as a precursor in the biosynthesis of other biologically active amines.
For example, in the catecholamine biosynthetic pathway, tyrosine is the initial precursor for dopamine (B1211576), norepinephrine, and epinephrine. smpdb.careactome.org While phenylethanolamine is not a direct intermediate in this main pathway, it is structurally related to norepinephrine and can be a substrate for enzymes like PNMT. wikipedia.org By introducing this compound into a system that expresses the necessary enzymes, one could investigate if it can be converted to N-methylphenylethanolamine, a positional isomer of amphetamine. wikipedia.org The detection of deuterated N-methylphenylethanolamine would confirm this precursor-product relationship.
Studies on Neurotransmitter Metabolism and Enzyme Activity Using Deuterated Phenylethanolamines
Deuterated compounds are widely used in the study of neurotransmitter metabolism to understand their synthesis, degradation, and turnover. icm.edu.plnih.gov The use of this compound can provide insights into the enzymes that metabolize this trace amine and its potential interactions with neurotransmitter systems.
Enzyme activity assays are crucial for characterizing the function of enzymes and for the screening of potential inhibitors. bellbrooklabs.com The use of a deuterated substrate like this compound in an enzyme assay can be advantageous. For instance, the change in mass upon enzymatic modification of the deuterated substrate can be readily detected by mass spectrometry, providing a sensitive and specific method for measuring enzyme activity.
The following interactive table summarizes key enzymes involved in the metabolism of phenylethanolamine and related catecholamines, which could be studied using deuterated substrates like this compound.
| Enzyme | Reaction Catalyzed | Relevance to this compound Studies |
|---|---|---|
| Phenylethanolamine N-methyltransferase (PNMT) | Transfers a methyl group from SAM to the amine of phenylethanolamine or norepinephrine. wikipedia.orgtaylorandfrancis.com | This compound can be used as a substrate to measure PNMT activity and to study the KIE of the methylation reaction. |
| Monoamine Oxidase (MAO) | Catalyzes the oxidative deamination of monoamines, including phenylethylamine. nih.govsci-hub.se | Investigating the metabolism of this compound by MAO can reveal the importance of this pathway in its degradation and potential KIEs. |
| Dopamine β-hydroxylase (DBH) | Hydroxylates dopamine to form norepinephrine. nih.gov | Although not a direct substrate, studies with this compound could explore potential inhibitory or off-target effects on this key enzyme in catecholamine synthesis. |
| Tyrosine Hydroxylase (TH) | Hydroxylates tyrosine to L-DOPA, the rate-limiting step in catecholamine biosynthesis. nih.govtaylorandfrancis.com | Examining the influence of this compound on the catecholamine pathway could involve assessing any indirect effects on TH activity or expression. |
Mechanistic Studies of Phenylethanolamine N-Methyltransferase (PNMT) Activity with this compound
Phenylethanolamine N-methyltransferase (PNMT) is a crucial enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine. nih.govwikipedia.orgtaylorandfrancis.com This enzymatic reaction involves the transfer of a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to the primary amine of phenylethanolamine or its analogs. wikipedia.orgnih.gov Understanding the precise mechanism of this transfer is fundamental to comprehending the regulation of epinephrine synthesis and for the development of specific enzyme inhibitors.
The catalytic action of PNMT is understood to proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism. nih.govnih.govresearchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of the phenylethanolamine substrate attacks the methyl group of SAM. This nucleophilic attack leads to the formation of a transition state where the methyl group is partially bonded to both the nitrogen of the substrate and the sulfur of the resulting S-adenosyl-l-homocysteine (SAH). The rate-limiting step of this entire process is the cleavage of the sulfur-methyl bond and the formation of the nitrogen-methyl bond. nih.govresearchgate.netnih.gov
Kinetic Isotope Effect (KIE) studies have been instrumental in elucidating the transition state structure of the PNMT-catalyzed reaction. nih.govnih.gov While many of these studies have employed isotopically labeled SAM to probe the reaction mechanism, the use of a deuterated substrate like this compound offers a complementary approach to investigate the enzymatic process. nih.govresearchgate.netnih.gov The substitution of hydrogen atoms with deuterium in the phenylethanolamine molecule, particularly at or near the site of methylation, can influence the reaction rate if the cleavage of a carbon-hydrogen bond is involved in or affects the rate-determining step.
In the context of PNMT, deuteration of the phenylethanolamine substrate would not be expected to produce a primary kinetic isotope effect, as no C-H bonds are broken on the substrate during the rate-limiting methyl transfer step. However, secondary kinetic isotope effects could be observed. These effects arise from changes in the vibrational frequencies of bonds to the deuterium atoms between the ground state and the transition state. For instance, alterations in the hybridization of the nitrogen atom during the nucleophilic attack could be subtly influenced by the presence of deuterium on adjacent carbons, providing insights into the geometry of the transition state.
The use of this compound as a tracer in metabolic studies allows for the precise tracking of its conversion to N-methylphenylethanolamine-d8 by PNMT. This is particularly valuable in complex biological systems where multiple metabolic pathways may be active. The distinct mass of the deuterated compound allows for its unambiguous detection and quantification using mass spectrometry-based techniques, enabling researchers to follow its metabolic fate and determine the activity of PNMT with high specificity and sensitivity.
| Parameter | Description | Relevance to Mechanistic Studies with this compound |
| Enzyme | Phenylethanolamine N-Methyltransferase (PNMT) | The catalyst for the methylation of phenylethanolamine. |
| Substrate | This compound | The deuterated substrate used to probe the enzyme mechanism and act as a tracer. |
| Cofactor | S-adenosyl-l-methionine (SAM) | The donor of the methyl group in the enzymatic reaction. |
| Reaction Type | S_N2 (Bimolecular Nucleophilic Substitution) | The established mechanism for the methyl transfer catalyzed by PNMT. nih.govnih.govresearchgate.net |
| Rate-Limiting Step | Methyl group transfer from SAM to the substrate. | The primary focus of kinetic isotope effect studies. nih.govresearchgate.netnih.gov |
| Analytical Technique | Mass Spectrometry | Used to differentiate and quantify the deuterated substrate and its methylated product. |
Investigation of Monoamine Oxidase (MAO) Interactions with Deuterated Phenylethanolamines
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of various monoamines, including neurotransmitters and trace amines. nih.gov There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. nih.gov Phenylethanolamine has been identified as a specific substrate for MAO-B. epa.gov The investigation of the interaction between MAO and deuterated phenylethanolamines, such as this compound, provides significant insights into the enzyme's catalytic mechanism.
The oxidative deamination of phenylethanolamine by MAO involves the cleavage of the carbon-hydrogen bond at the alpha-carbon (the carbon adjacent to the amino group). osti.govbohrium.com This step has been shown to be rate-limiting in the enzymatic reaction. osti.govbohrium.com The substitution of hydrogen with deuterium at this position results in a significant kinetic isotope effect, where the deuterated substrate is metabolized at a slower rate than its non-deuterated counterpart. osti.govbohrium.comdocumentsdelivered.com This is because the carbon-deuterium bond is stronger and has a lower vibrational frequency than the carbon-hydrogen bond, requiring more energy to break.
Studies using deuterated tyramine, a structurally related compound, have demonstrated that the rate of oxidation by MAO was significantly reduced when deuterium was substituted at the alpha-position. osti.govbohrium.com The magnitude of this isotope effect provides valuable information about the transition state of the reaction, suggesting a significant degree of bond weakening in the transition state for oxidation. osti.gov
The use of this compound in studies of MAO activity can therefore serve multiple purposes. Firstly, it can be used to confirm that the cleavage of the alpha-carbon-hydrogen bond is indeed the rate-limiting step in the deamination of phenylethanolamine. By comparing the kinetic parameters (such as Vmax and Km) of this compound with its non-deuterated form, the magnitude of the kinetic isotope effect can be quantified. This information is crucial for building a detailed model of the enzyme's catalytic mechanism.
Secondly, the reduced rate of metabolism of deuterated phenylethanolamines can be exploited in tracer studies. The slower degradation of this compound by MAO would lead to its increased persistence in biological systems. documentsdelivered.com This allows for a more extended period to track its distribution and interaction with other biological targets before it is metabolized.
| Parameter | Description | Relevance to Investigations with Deuterated Phenylethanolamines |
| Enzyme | Monoamine Oxidase (MAO), specifically MAO-B | The enzyme responsible for the oxidative deamination of phenylethanolamine. epa.gov |
| Substrate | Deuterated Phenylethanolamines (e.g., this compound) | Used to probe the mechanism of MAO and as a metabolic tracer. |
| Reaction Type | Oxidative Deamination | The enzymatic process catalyzed by MAO. |
| Rate-Limiting Step | Cleavage of the C-H bond at the alpha-carbon. | This step is significantly affected by deuterium substitution, leading to a kinetic isotope effect. osti.govbohrium.com |
| Kinetic Isotope Effect | A change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. | A significant effect is observed with alpha-deuterated phenylethanolamines, indicating the C-H bond cleavage is rate-determining. osti.govbohrium.comdocumentsdelivered.com |
| Application | Mechanistic Elucidation and Metabolic Tracing | Deuterated substrates help to understand the enzyme's mechanism and can be used to follow metabolic pathways due to their slower degradation. documentsdelivered.com |
Dl Phenylethanolamine D8 in Advanced Pharmacological Research Models Excluding Clinical Trials
Receptor Binding Assays and Ligand-Target Interactions in Isolated Systems and Cell-Based Models
Receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand and its receptor. nih.govnih.gov These assays determine key parameters such as binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands. nih.govgiffordbioscience.com While traditional methods often rely on radiolabeled ligands, the advent of sensitive mass spectrometry (MS) techniques has enabled label-free and SIL-based approaches. frontiersin.orgfrontiersin.org
In this context, DL-Phenylethanolamine-d8 serves as an ideal internal standard for quantifying the binding of endogenous or synthetic phenylethanolamine to its targets, such as the trace amine-associated receptor 1 (TAAR1) and various adrenergic receptors. wikipedia.org In a typical competitive binding assay using liquid chromatography-mass spectrometry (LC-MS), a known concentration of this compound is added to the assay mixture containing the receptor preparation (e.g., cell membranes), the unlabeled ligand (phenylethanolamine), and other test compounds. Because the deuterated standard is chemically identical to the analyte, it accounts for variations in sample preparation, extraction efficiency, and instrument response, ensuring highly accurate quantification of the bound ligand.
The primary role of this compound in these assays is not as a primary ligand but as a tool for quantification. Its slightly higher mass allows it to be distinguished from the non-deuterated compound by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample processing.
Table 1: Properties of this compound for Use in Mass Spectrometry-Based Binding Assays
| Property | Non-deuterated Phenylethanolamine | This compound | Rationale for Use |
| Molecular Formula | C₈H₁₁NO | C₈H₃D₈NO | Introduction of 8 deuterium (B1214612) atoms. |
| Molar Mass ( g/mol ) | ~137.18 | ~145.23 | Mass shift allows for distinct detection by MS. |
| Binding Affinity | Assumed to be identical | Assumed to be identical | Deuteration does not typically alter receptor binding affinity. |
| Chromatographic Retention | Nearly identical | Nearly identical | Co-elution ensures that matrix effects are comparable. |
Enzyme Activity Modulation and Mechanistic Pharmacology Studies in Cell-Free or Cell-Based Assays
This compound is particularly valuable in studying the enzyme that metabolizes its endogenous counterpart: Phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, catalyzing the conversion of norepinephrine (B1679862) to epinephrine (B1671497), and it can also methylate phenylethanolamine. nih.govuniprot.orgnih.gov Understanding the mechanism and kinetics of PNMT is crucial for developing inhibitors for conditions like hypertension. researchgate.netiu.edu
Deuterated substrates are powerful probes for investigating enzyme mechanisms through the analysis of kinetic isotope effects (KIEs). nih.gov A KIE occurs when isotopic substitution at a specific atomic position involved in the rate-limiting step of a reaction causes a change in the reaction rate. By synthesizing this compound with deuterium atoms at specific positions (e.g., on the ethylamine (B1201723) side chain), researchers can measure the KIE for the PNMT-catalyzed reaction. A significant KIE would indicate that the breaking of a C-H bond at that position is part of the rate-determining step of the enzymatic reaction. Such studies have been instrumental in modeling the transition state of the PNMT reaction, revealing it proceeds through an SN2 mechanism where the methyl transfer from the cofactor S-adenosyl-l-methionine (SAM) is rate-limiting. nih.govresearchgate.net
Furthermore, in cell-free or cell-based assays designed to screen for PNMT inhibitors, this compound can be used as a stable, quantifiable substrate. nih.gov Its conversion to the deuterated product can be precisely measured by LC-MS, providing a direct readout of enzyme activity. One novel assay method measures PNMT activity by quantifying the formation of deuterium-labeled epinephrine from the reaction between norepinephrine and a deuterium-labeled SAM. researcher.lifenih.gov A similar principle could apply using this compound as the substrate.
Table 2: Application of Deuteration in PNMT Mechanistic Studies
| Study Type | Principle | Finding/Application | Reference |
| Kinetic Isotope Effect (KIE) | Labeled substrates (e.g., deuterated SAM) are used to probe the reaction's transition state. | The PNMT reaction proceeds via an early SN2 transition state, with methyl transfer being the rate-limiting step. | nih.govresearchgate.net |
| Enzyme Activity Assay | A deuterated methyl donor (d₃-SAM) reacts with norepinephrine to produce d₃-epinephrine. | Allows for highly sensitive quantification of PNMT activity and tissue content via LC-MS/MS. | researcher.lifenih.gov |
| Inhibitor Screening | A deuterated substrate (e.g., this compound) is used to measure enzyme turnover in the presence of potential inhibitors. | Provides a robust and precise method for determining inhibitor potency (IC₅₀) in cell-based assays. | nih.gov |
Investigation of Transport Mechanisms and Cellular Permeability in In Vitro Models Using Deuterated Probes
Understanding how a compound crosses biological membranes is fundamental to pharmacology. In vitro models such as Caco-2 cell monolayers or artificial membrane assays are used to predict the intestinal absorption and cellular permeability of drug candidates. science.gov Deuterated probes like this compound are valuable tools in these studies, primarily for accurate quantification in transport experiments.
For instance, to measure the transport of phenylethanolamine across a Caco-2 cell monolayer, the non-deuterated compound is added to the apical side. At various time points, samples are taken from the basolateral side, and a known amount of this compound is added as an internal standard. LC-MS analysis then allows for precise determination of the amount of phenylethanolamine that has been transported. This method avoids the handling of radioactive materials and provides high accuracy.
Studies on related trace amines have shown they can cross membranes via simple diffusion, but that transport proteins may also regulate their synaptic levels. nih.gov While specific permeability data for this compound is not available, its physical properties would be expected to be nearly identical to the parent compound. Deuteration itself can sometimes subtly alter pharmacokinetic properties, a phenomenon known as the "deuterium effect," which can slow metabolism and potentially affect transport, though this is generally a minor consideration for permeability studies. The primary utility of deuterated probes in this context remains for robust bioanalytical quantification. frontiersin.org
Functional Assays Utilizing this compound to Probe Molecular Interactions and Pathways
Functional assays measure the physiological response of a cell or system to a compound, moving beyond simple binding or enzyme activity to assess downstream consequences like signal transduction, gene expression, or cell viability. nih.govoncolines.com In these complex biological systems, this compound can serve several key roles.
First, as a metabolic tracer, it can be used to follow the fate of phenylethanolamine within a cell. After introducing this compound to a cell culture, researchers can use MS-based metabolomics to track its conversion into various downstream metabolites. This helps to elucidate the metabolic pathways influenced by phenylethanolamine and how they are altered by disease or other drugs.
Second, in functional assays where phenylethanolamine itself is the agent being studied, this compound is the gold-standard internal standard for quantifying changes in the concentration of the endogenous compound and its metabolites in the cell lysate or supernatant. For example, in a signaling assay measuring cAMP production in response to TAAR1 activation by phenylethanolamine, this compound would be used to accurately measure the concentration of the agonist at the end of the experiment. wikipedia.org This is critical for establishing accurate dose-response curves and understanding the relationship between ligand concentration and functional outcome. nih.gov
The use of deuterated probes in functional assays ensures that the observed biological effect is correlated with a precise and accurate measurement of the compound of interest, lending greater confidence to the interpretation of the results. mdpi.com
Emerging Methodologies and Future Research Trajectories for Deuterated Phenylethanolamines
Integration of DL-Phenylethanolamine-d8 in Multi-Omics Approaches (e.g., Metabolomics, Fluxomics, Proteomics)
Multi-omics integrates data from different molecular levels to provide a holistic and systems-level understanding of biological processes. elucidata.iometabolon.com The complexity of these datasets, especially from fields like metabolomics, fluxomics, and proteomics, necessitates the use of internal standards for accurate and precise quantification. frontlinegenomics.comnih.gov this compound is ideally suited for this role in studies focused on trace amines and related metabolic pathways.
Metabolomics: In targeted metabolomics, which aims to quantify a specific set of known metabolites, this compound serves as an ideal internal standard for the analysis of endogenous phenylethanolamine. frontlinegenomics.com When added to a biological sample at a known concentration during sample preparation, it co-purifies with the endogenous analyte. Because it is chemically identical to the non-deuterated form, it experiences the same extraction inefficiencies and matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS). uc.pt However, its increased mass due to the eight deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. By comparing the signal intensity of the analyte to the deuterated standard, precise quantification of the endogenous phenylethanolamine can be achieved, which is crucial for understanding its role in health and disease. uc.pt
Fluxomics: Fluxomics aims to measure the rates (fluxes) of metabolic reactions within a biological system. nih.govwikipedia.org While this field often uses 13C-labeled tracers to follow the path of atoms through metabolic networks, deuterated standards are essential for the accurate quantification of the metabolites at different time points. nih.gov For instance, in studies investigating the synthesis and degradation rates of phenylethanolamine, this compound would be the gold-standard internal standard for quantifying the pool sizes of the unlabeled and 13C-labeled species, thereby enabling the calculation of metabolic flux.
Proteomics: While this compound is not directly used to measure proteins, its application in metabolomics provides data that can be powerfully integrated with proteomics. For example, proteomics can quantify the expression levels of enzymes involved in phenylethanolamine metabolism, such as phenylethanolamine N-methyltransferase (PNMT). scispace.com By correlating these protein levels with highly accurate measurements of phenylethanolamine concentrations (enabled by the deuterated standard), researchers can gain insights into the regulation of these enzymatic pathways and identify potential dysregulations in disease states. elucidata.io
Table 1: Role of this compound in Multi-Omics Approaches
| Omics Field | Specific Application of this compound | Research Goal |
|---|---|---|
| Metabolomics | Internal standard for LC-MS quantification. | To accurately measure the concentration of endogenous phenylethanolamine in biological samples (e.g., plasma, brain tissue). |
| Fluxomics | Quantitative standard for measuring metabolite pool sizes. | To determine the rate of synthesis and degradation of phenylethanolamine by tracking the flow of stable isotope tracers. |
| Proteomics | Correlative analysis with metabolite data. | To link the concentration of phenylethanolamine with the expression levels of its synthesizing and degrading enzymes (e.g., PNMT). |
Development of Novel Derivatization Strategies for Enhanced Analytical Performance of Deuterated Phenylethanolamines
The analysis of small, polar molecules like phenylethanolamine can be challenging due to poor retention on standard reversed-phase chromatography columns and low ionization efficiency in mass spectrometry. Chemical derivatization is a strategy used to modify the analyte's chemical structure to improve its analytical properties. researchgate.net
Novel derivatization strategies aim to attach a chemical tag to the amine and/or hydroxyl group of phenylethanolamine. This can increase its hydrophobicity for better chromatographic separation or introduce a readily ionizable moiety for enhanced MS sensitivity. researchgate.net The use of a deuterated standard like this compound is paramount in these workflows. Since the deuterated standard undergoes the same chemical derivatization reaction as the endogenous analyte, it effectively normalizes for any variations in reaction efficiency, ensuring the accuracy of the final quantitative result. science.gov
Future research in this area focuses on developing derivatization reagents that are highly specific, react under mild conditions, and produce stable derivatives that yield characteristic fragment ions in tandem mass spectrometry (MS/MS), further improving the selectivity and sensitivity of the analysis.
Table 2: Potential Derivatization Strategies for Phenylethanolamine Analysis
| Derivatization Approach | Target Functional Group(s) | Analytical Improvement | Role of Deuterated Standard |
|---|---|---|---|
| Acylation (e.g., with Dansyl Chloride) | Primary Amine, Hydroxyl | Increased hydrophobicity, addition of a fluorescent/ionizable tag. | Corrects for incomplete or variable derivatization efficiency. |
| Silylation (e.g., with TMS) | Hydroxyl, Primary Amine | Increased volatility for Gas Chromatography (GC-MS). | Accounts for variability in the derivatization step and during injection. |
| Chloroformate Reaction | Primary Amine | Creates a stable carbamate (B1207046) for improved LC separation and MS ionization. | Ensures accurate quantification by mimicking the analyte's reaction. |
Exploration of Stereoselective Applications of this compound in Chiral Analysis
Phenylethanolamine possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as two non-superimposable mirror images, or enantiomers: R-(-)-phenylethanolamine and S-(+)-phenylethanolamine. wikipedia.org These enantiomers can have different pharmacological and physiological effects, making their separate analysis crucial. chromatographyonline.com
Chiral chromatography, using techniques like high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP), is the primary method for separating enantiomers. chromatographyonline.comresearchgate.net In this context, this compound, as a racemic (DL) mixture, is an invaluable tool.
When used as an internal standard, it provides two distinct, mass-shifted peaks corresponding to the d8-labeled R and S enantiomers. This serves two purposes:
Peak Identification: The elution of the deuterated enantiomers confirms the identity and elution order of the endogenous, non-deuterated enantiomers.
Enantiomer-Specific Quantification: It allows for the precise and independent quantification of both the R and S forms of endogenous phenylethanolamine in a single chromatographic run. This is essential for stereoselective pharmacokinetic or metabolic studies.
Future developments will likely focus on faster and more efficient chiral separation methods, where the use of a stable, deuterated racemic standard like this compound will remain a cornerstone for method validation and accurate quantification. researchgate.net
Table 3: Components of a Stereoselective Assay Using this compound
| Component | Function | Example |
|---|---|---|
| Analytical Technique | Separation of enantiomers. | Chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com |
| Chiral Stationary Phase (CSP) | Provides a chiral environment for differential interaction with enantiomers. | Macrocyclic glycopeptide-based columns (e.g., Teicoplanin). chromatographyonline.comsigmaaldrich.com |
| Mobile Phase | Carries the sample through the column; composition affects separation. | Organic solvent mixtures (e.g., Methanol/Acetonitrile) with acidic/basic additives. chromatographyonline.com |
| Internal Standard | For identification and quantification of both R and S enantiomers. | This compound |
| Detector | To identify and quantify the separated compounds. | Tandem Mass Spectrometer (MS/MS). |
Potential for Advancing Understanding of Related Endogenous Trace Amines and Their Pathways Through Deuterated Analogs
Phenylethanolamine is part of a class of neuromodulators known as trace amines, which are present in the brain and peripheral tissues at very low concentrations (nanomolar range). wikipedia.orgwikipedia.orgnih.gov This group includes compounds like p-tyramine, octopamine, and tryptamine, which are structurally related to classical monoamine neurotransmitters. wikipedia.org Due to their low abundance and high metabolic turnover, studying the precise roles of trace amines in physiology and pathology has been historically challenging. nih.gov
The development of deuterated analogs is a key enabling technology for this field of research. Stable isotope dilution analysis using LC-MS/MS with a deuterated internal standard is the definitive method for accurately quantifying endogenous trace amines in complex biological matrices. nih.govresearchgate.net
By providing the means for robust quantification, this compound and other deuterated trace amine analogs allow researchers to:
Establish accurate baseline concentrations of these amines in different tissues and biofluids.
Investigate how the levels of these amines change in response to pharmacological stimuli or in disease models. biorxiv.org
Elucidate metabolic pathways by tracking the fate of labeled precursors and quantifying the resulting products. For example, accurate quantification of the substrate (phenylethanolamine) and product (synephrine) can clarify the in vivo activity of enzymes like PNMT. nih.gov
Ultimately, the use of deuterated standards like this compound is foundational to uncovering the functions of the trace amine system, its interaction with receptors like the trace amine-associated receptor 1 (TAAR1), and its potential involvement in neurological and psychiatric disorders. wikipedia.orgacs.orgfrontiersin.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for DL-Phenylethanolamine-d8 to ensure high isotopic purity?
- Methodological Answer : Deuterated compounds like this compound require controlled synthesis to avoid isotopic dilution. A common approach involves using deuterated precursors (e.g., D₂O or deuterated solvents) in catalytic hydrogenation or reductive amination reactions. Isotopic purity can be verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specified positions .
- Key Parameters :
| Parameter | Value/Description | Source |
|---|---|---|
| CAS Number | 7568-93-6 | |
| Molecular Formula | C₈H₁₁N (deuterated at 8 positions) |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Distinguishes deuterium positions and confirms structural integrity. For example, ¹H NMR spectra show reduced proton signals at deuterated sites .
- High-Resolution MS : Validates molecular weight (137.18 g/mol for non-deuterated; adjusted for d8) and isotopic distribution .
- Chromatography (HPLC/UPLC) : Ensures chemical purity and stability under storage conditions (e.g., refrigeration at 2–8°C) .
Q. How should this compound be handled to maintain stability in experimental settings?
- Methodological Answer :
- Storage : Store at ≤-20°C in airtight containers to prevent hygroscopic degradation.
- Solubility : Slight solubility in chloroform and methanol; use sonication or warming (≤45°C) for dissolution .
- Safety : Follow OSHA HCS guidelines (e.g., avoid dust inhalation; use fume hoods during handling) .
Advanced Research Questions
Q. How does deuteration impact the pharmacokinetic (PK) and metabolic profiles of this compound compared to its non-deuterated form?
- Methodological Answer :
- PK Studies : Use radiolabeled (³H/¹⁴C) or deuterated analogs in in vivo models to compare absorption, distribution, and clearance rates. Deuteration often reduces metabolic degradation due to the kinetic isotope effect (KIE), extending half-life .
- Metabolite Profiling : Employ LC-MS/MS to identify deuterium-retaining metabolites, revealing metabolic pathways (e.g., hepatic vs. renal processing) .
Q. What experimental designs can resolve contradictions between in vitro and in vivo data on this compound's bioactivity?
- Methodological Answer :
- Triangulation : Combine in vitro assays (e.g., receptor-binding studies) with in vivo pharmacodynamic (PD) measurements. For example, discrepancies in adrenergic receptor activation might arise from tissue-specific expression or protein binding in vivo.
- Dose-Response Modeling : Use nonlinear mixed-effects modeling (NLME) to account for interspecies variability and compartmental differences .
Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the mechanistic role of this compound in neurotransmitter regulation?
- Methodological Answer :
- Metabolomics : Track deuterium-labeled intermediates in neurotransmitter synthesis pathways (e.g., dopamine, norepinephrine) using stable isotope-resolved metabolomics (SIRM) .
- Proteomics : Apply SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein interactions affected by deuterated analogs .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer :
- ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I errors.
- Bayesian Hierarchical Models : Account for small sample sizes and heterogeneous variance in animal studies .
Q. How should researchers address variability in deuterium incorporation efficiency across synthetic batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
